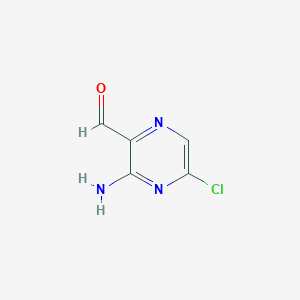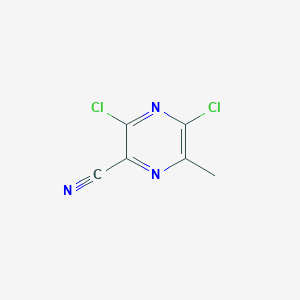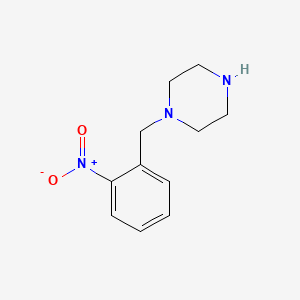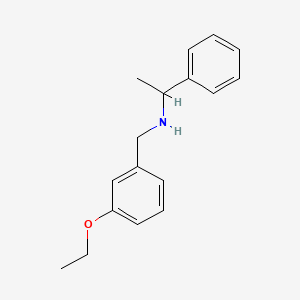![molecular formula C10H18N2 B3164495 (Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine CAS No. 893573-03-0](/img/structure/B3164495.png)
(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine
Vue d'ensemble
Description
“(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine” is a chemical compound with the molecular formula C10H18N2 . It is also known by other names such as “N-[(1-Methyl-1H-pyrrol-2-yl)methyl]butan-1-amine” and "1H-Pyrrole-2-methanamine, N-butyl-1-methyl-" .
Molecular Structure Analysis
The molecular structure of this compound consists of a butan-2-yl group attached to a (1-methyl-1H-pyrrol-2-yl)methyl group . The exact 3D structure can be viewed using appropriate chemical visualization software .Physical And Chemical Properties Analysis
This compound has a molecular weight of 166.263 Da and a monoisotopic mass of 166.147003 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the search results.Applications De Recherche Scientifique
Medicinal Applications
Pyrrole, a key component of this compound, is widely known as a biologically active scaffold possessing a diverse range of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole-containing analogs are considered a potential source of biologically active compounds that contain a significant set of advantageous properties .
Antipsychotic Properties
Marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic .
Anticancer Properties
Pyrrole-containing compounds have shown potential as anticancer agents, particularly against leukemia, lymphoma, and myelofibrosis .
Antibacterial and Antifungal Properties
Pyrrole derivatives have been found to exhibit antibacterial and antifungal activities .
Antiprotozoal and Antimalarial Properties
Pyrrole-based compounds have also been used in the treatment of protozoal infections and malaria .
Synthesis of Other Compounds
This compound can serve as an important intermediate product in the synthesis of other complex compounds. For example, it has been used in the synthesis of ceftolozane, a cephalosporin antibiotic .
Agrochemical Applications
Aminophosphonates, which can be synthesized from this compound, have found applications in agrochemistry .
Potential in New Drug Development
The coupling of this compound with heterocyclic rings has opened up very interesting avenues in the search for new drugs against cancers .
Propriétés
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c1-4-9(2)11-8-10-6-5-7-12(10)3/h5-7,9,11H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDPUAFQICCZTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B3164415.png)



![1-[2-(Acetoxy)ethyl]-2-oxopropyl [(4-amino-2-methyl-5-pyrimidinyl)methyl]dithiocarbamate](/img/structure/B3164448.png)


![Propyl[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164478.png)
![(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164487.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)(2-chlorophenyl)-methanamine](/img/structure/B3164501.png)
![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164514.png)
![2-methyl-N-[(4-phenylphenyl)methyl]propan-1-amine](/img/structure/B3164518.png)
![(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164523.png)
